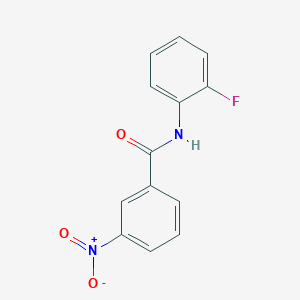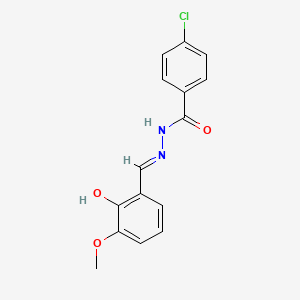![molecular formula C16H17N5O4 B11692920 (1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11692920.png)
(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-metil-4-{[(E)-(3-nitrofenil)metilideno]amino}-1H-pirazol-5-il)(morfolin-4-il)metanona es un compuesto orgánico complejo que presenta un anillo de pirazol, un anillo de morfolina y un grupo nitrofenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1-metil-4-{[(E)-(3-nitrofenil)metilideno]amino}-1H-pirazol-5-il)(morfolin-4-il)metanona típicamente implica la condensación de un derivado de pirazol con un aldehído nitrofenil en presencia de una base. Las condiciones de reacción a menudo incluyen solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían reactores por lotes a gran escala donde los reactivos se combinan en condiciones controladas. El uso de catalizadores y parámetros de reacción optimizados sería esencial para maximizar el rendimiento y la pureza. Se podrían emplear pasos de purificación como la recristalización o la cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(1-metil-4-{[(E)-(3-nitrofenil)metilideno]amino}-1H-pirazol-5-il)(morfolin-4-il)metanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, particularmente en el grupo nitrofenilo, utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Metóxido de sodio en dimetilsulfóxido (DMSO).
Principales productos formados
Oxidación: Formación de compuestos nitro o ácidos carboxílicos.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que lo hace valioso en la síntesis orgánica.
Biología
En la investigación biológica, los derivados de este compuesto pueden explorarse por su potencial como inhibidores de enzimas o como sondas para estudiar vías biológicas.
Medicina
En química medicinal, (1-metil-4-{[(E)-(3-nitrofenil)metilideno]amino}-1H-pirazol-5-il)(morfolin-4-il)metanona podría investigarse por sus posibles propiedades terapéuticas, como actividades antiinflamatorias o anticancerígenas.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (1-metil-4-{[(E)-(3-nitrofenil)metilideno]amino}-1H-pirazol-5-il)(morfolin-4-il)metanona dependería de su aplicación específica. Por ejemplo, si se usa como un inhibidor de enzimas, podría unirse al sitio activo de la enzima, evitando la unión del sustrato y la posterior catálisis. Los objetivos moleculares y las vías involucradas variarían según el contexto biológico o químico en el que se utilice el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N-(tert-butil)-4′-((6-yodo-4-oxo-2-propilquinazolin-3(4H)-il)metil)-[1,1′-bifenil]-2-sulfonamida
- N-Acetil-L-triptófano
- 2-Fluorodescloroquetamina
Singularidad
En comparación con compuestos similares, (1-metil-4-{[(E)-(3-nitrofenil)metilideno]amino}-1H-pirazol-5-il)(morfolin-4-il)metanona es única debido a su combinación de un anillo de pirazol, un anillo de morfolina y un grupo nitrofenilo
Propiedades
Fórmula molecular |
C16H17N5O4 |
|---|---|
Peso molecular |
343.34 g/mol |
Nombre IUPAC |
[2-methyl-4-[(3-nitrophenyl)methylideneamino]pyrazol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H17N5O4/c1-19-15(16(22)20-5-7-25-8-6-20)14(11-18-19)17-10-12-3-2-4-13(9-12)21(23)24/h2-4,9-11H,5-8H2,1H3 |
Clave InChI |
CLQTYMUMZHDXLG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)N=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)



![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692890.png)
![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)
![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11692903.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11692913.png)

![N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692923.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11692931.png)

